molecular formula C9H10N2O B3143368 6-Methoxy-2-methyl-2H-indazole CAS No. 52354-73-1

6-Methoxy-2-methyl-2H-indazole

Cat. No.: B3143368
CAS No.: 52354-73-1
M. Wt: 162.19 g/mol
InChI Key: ZPSHXTSHXZDBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxy group at the 6-position and a methyl group at the 2-position of the indazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-azidobenzaldehydes with amines, leading to the formation of the indazole ring via consecutive formation of C–N and N–N bonds . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also employed .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-methyl-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroindazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Dihydroindazole derivatives.

    Substitution: Halogenated or sulfonylated indazole derivatives.

Scientific Research Applications

6-Methoxy-2-methyl-2H-indazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2H-Indazole: Lacks the methoxy and methyl substituents, leading to different chemical properties and biological activities.

    1H-Indazole: Another isomer with distinct reactivity and applications.

    Indole: A structurally related compound with a different nitrogen position in the ring.

Uniqueness: 6-Methoxy-2-methyl-2H-indazole is unique due to the presence of the methoxy group at the 6-position and the methyl group at the 2-position, which influence its reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

6-methoxy-2-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-6-7-3-4-8(12-2)5-9(7)10-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSHXTSHXZDBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-2-methyl-2H-indazole
Reactant of Route 2
Reactant of Route 2
6-Methoxy-2-methyl-2H-indazole
Reactant of Route 3
Reactant of Route 3
6-Methoxy-2-methyl-2H-indazole
Reactant of Route 4
Reactant of Route 4
6-Methoxy-2-methyl-2H-indazole
Reactant of Route 5
Reactant of Route 5
6-Methoxy-2-methyl-2H-indazole
Reactant of Route 6
Reactant of Route 6
6-Methoxy-2-methyl-2H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.